3,3-Difluoro-3-(pyridin-4-yl)propanoic acid
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Overview
Description
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a difluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-(pyridin-4-yl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid framework. One common method is the nucleophilic substitution reaction where a precursor compound, such as 3-(pyridin-4-yl)propanoic acid, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3,3-Difluoro-3-(pyridin-4-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Material Science: The compound is utilized in the development of advanced materials with unique electronic properties, such as organic semiconductors.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(pyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
3-(Pyridin-4-yl)propanoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
3,3-Difluoro-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring substituted at the 3-position instead of the 4-position.
Uniqueness: 3,3-Difluoro-3-(pyridin-4-yl)propanoic acid is unique due to the presence of the difluoromethyl group at the 3-position, which imparts distinct electronic and steric effects. These effects enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H7F2NO2 |
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Molecular Weight |
187.14 g/mol |
IUPAC Name |
3,3-difluoro-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,5-7(12)13)6-1-3-11-4-2-6/h1-4H,5H2,(H,12,13) |
InChI Key |
UHLPOFJXLKDRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)(F)F |
Origin of Product |
United States |
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